3,4,5,6-Tetrachloropyridine-2-carbonitrile

Description

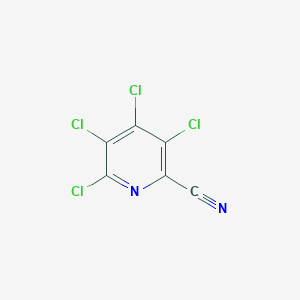

Structure

3D Structure

Properties

IUPAC Name |

3,4,5,6-tetrachloropyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6Cl4N2/c7-3-2(1-11)12-6(10)5(9)4(3)8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFPBGJYBKSQIAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(C(=C(C(=N1)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6Cl4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8027795 | |

| Record name | 3,4,5,6-Tetrachloropyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Pyridinecarbonitrile, 3,4,5,6-tetrachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

17824-83-8 | |

| Record name | 3,4,5,6-Tetrachloro-2-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17824-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrachloropicolinonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017824838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pyridinecarbonitrile, 3,4,5,6-tetrachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,4,5,6-Tetrachloropyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5,6-tetrachloropyridine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.970 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRACHLOROPICOLINONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I96RN8SOUT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3,4,5,6-Tetrachloropyridine-2-carbonitrile (CAS No. 17824-83-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4,5,6-Tetrachloropyridine-2-carbonitrile is a highly functionalized heterocyclic compound of significant interest in synthetic and medicinal chemistry. Its densely chlorinated pyridine core, coupled with a reactive nitrile group, makes it a valuable intermediate for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, plausible synthetic routes, predicted reactivity, and potential applications, particularly as a scaffold in the design of novel pharmaceuticals and agrochemicals. While experimental data for this specific molecule is limited in public literature, this document synthesizes information from analogous structures and established chemical principles to offer field-proven insights for researchers.

Core Identification and Physicochemical Properties

The unambiguous identification of a chemical entity is paramount for reproducible research. This compound is registered under CAS Number 17824-83-8 .[1][2][3][4] Also known by synonyms such as 2-Cyano-3,4,5,6-tetrachloropyridine and 3,4,5,6-tetrachloropicolinonitrile, this compound possesses a unique combination of features that dictate its physical and chemical behavior.[2][5]

The fully chlorinated pyridine ring results in a highly electron-deficient aromatic system, significantly influencing its reactivity. The nitrile group at the 2-position further modulates the electronic landscape of the ring and serves as a versatile chemical handle for a variety of transformations.

| Property | Value | Source |

| CAS Number | 17824-83-8 | [1][2][3][4] |

| Molecular Formula | C₆Cl₄N₂ | [1][2][5] |

| Molecular Weight | 241.89 g/mol | [5] |

| Appearance | White to off-white crystalline solid (Predicted) | General knowledge |

| Melting Point | 148-150 °C | Vendor Data |

| Boiling Point | 297.4 ± 35.0 °C (Predicted) | Vendor Data |

| Density | 1.75 ± 0.1 g/cm³ (Predicted) | Vendor Data |

| Solubility | Low solubility in water; Soluble in some organic solvents. | General knowledge |

| InChI Key | KFPBGJYBKSQIAI-UHFFFAOYSA-N | [5] |

| SMILES | C(#N)C1=C(C(=C(C(=N1)Cl)Cl)Cl)Cl | [5] |

Synthesis Strategies: A Scientist's Perspective

Pathway A: Dehydration of 3,4,5,6-Tetrachloropyridine-2-carboxamide

This is arguably the most direct and logical approach, leveraging the common transformation of a primary amide to a nitrile. The precursor, 3,4,5,6-tetrachloropyridine-2-carboxamide, could be synthesized from its corresponding carboxylic acid, 3,4,5,6-tetrachloropyridine-2-carboxylic acid (CAS 10469-09-7), which is commercially available.

Causality: The mechanism involves the activation of the amide's carbonyl oxygen by a dehydrating agent, followed by an elimination reaction to form the carbon-nitrogen triple bond. Phosphorus pentoxide (P₄O₁₀) is a classic and highly effective reagent for this transformation due to the formation of very stable phosphorus-oxygen bonds, which provides a strong thermodynamic driving force for the reaction.[6][7]

Step-by-Step Protocol (Proposed):

-

Amide Formation (Step 1):

-

To a solution of 3,4,5,6-tetrachloropyridine-2-carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF), add oxalyl chloride or thionyl chloride (1.2 eq) and a catalytic amount of DMF.

-

Stir the reaction at room temperature for 1-2 hours until gas evolution ceases, indicating the formation of the acid chloride.

-

Carefully bubble ammonia gas through the solution or add a solution of aqueous ammonia, maintaining the temperature below 20 °C.

-

Stir for an additional hour. The product, 3,4,5,6-tetrachloropyridine-2-carboxamide, will precipitate.

-

Collect the solid by filtration, wash with water, and dry under vacuum.

-

-

Dehydration to Nitrile (Step 2):

-

Caution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine the dried 3,4,5,6-tetrachloropyridine-2-carboxamide (1.0 eq) with phosphorus pentoxide (P₄O₁₀) (approx. 1.5-2.0 eq).

-

Heat the mixture carefully, either neat or in a high-boiling inert solvent like toluene or xylene, to a temperature of 140-160 °C.

-

Monitor the reaction by TLC or GC-MS until the starting amide is consumed.

-

Cool the reaction mixture and carefully quench by slowly adding it to ice-water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

-

Pathway B: Sandmeyer Cyanation

The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting an amino group into a variety of functionalities, including nitriles. This pathway would require the synthesis of 2-amino-3,4,5,6-tetrachloropyridine.

Causality: The reaction proceeds via the diazotization of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This intermediate is then treated with a copper(I) cyanide salt. The copper(I) catalyst facilitates a single-electron transfer to the diazonium salt, leading to the release of nitrogen gas and the formation of an aryl radical. This radical then abstracts a cyanide group from the copper(II) species, regenerating the catalyst and forming the desired aryl nitrile.[4]

Caption: Proposed Sandmeyer reaction workflow for nitrile synthesis.

Reactivity and Mechanistic Rationale

The reactivity of this compound is dominated by the electron-deficient nature of the pyridine ring, making it an excellent substrate for nucleophilic aromatic substitution (SₙAr) .

Expertise & Experience: The four chlorine atoms are all potential leaving groups. To predict the regioselectivity of substitution, we must consider both steric and electronic factors. The pyridine nitrogen and the 2-cyano group are both strongly electron-withdrawing, which significantly activates the ring towards nucleophilic attack.

-

Electronic Effects: Nucleophilic attack on a pyridine ring is favored at the positions ortho and para to the nitrogen (the 2-, 4-, and 6-positions). This is because the negative charge in the intermediate (the Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom, providing significant stabilization. Attack at the meta positions (3- and 5-) does not allow for this stabilization.

-

Regioselectivity: In the case of this compound, the 4- and 6-positions are electronically activated by the ring nitrogen. The 2-position is occupied by the nitrile. Studies on the closely related isomer, tetrachloro-3-cyanopyridine, have shown that nucleophilic substitution with anilines preferentially occurs at the 2-, 4-, and 6-positions.[1] By analogy, for the 2-cyano isomer, we can predict that the chlorine atoms at the 4- and 6-positions will be the most susceptible to substitution. The C-6 position is para to the nitrogen and ortho to a chlorine, while the C-4 position is para to the nitrile and meta to the nitrogen. The combined electron-withdrawing effects likely make the C-4 and C-6 positions the most electrophilic sites. The relative reactivity between C-4 and C-6 would depend on the specific nucleophile and reaction conditions, with sterics potentially favoring attack at the less hindered C-4 position.

Caption: Predicted regioselectivity for nucleophilic aromatic substitution.

Spectroscopic Characterization (Predicted)

Authentic, published spectroscopic data for this compound is scarce. However, we can predict the key features based on its structure and data from analogous compounds.

| Technique | Predicted Features | Rationale |

| ¹³C NMR | ~115-120 ppm (CN) : The nitrile carbon typically appears in this region. ~125-155 ppm (Pyridine Carbons) : Multiple signals are expected for the five distinct aromatic carbons. The carbons bearing chlorine atoms (C-3, C-4, C-5, C-6) will be significantly influenced by the halogen's inductive and resonance effects. The carbon attached to the nitrile (C-2) will also have a characteristic shift. Based on data for tetrachloro-3-cyanopyridine, the signals are expected in the 120-150 ppm range.[2] | The chemical shift is determined by the local electronic environment of each carbon nucleus. |

| ¹H NMR | No signals expected. | The molecule is fully substituted with chlorine atoms and a nitrile group, leaving no protons on the pyridine ring. |

| FT-IR | ~2230-2240 cm⁻¹ (C≡N stretch) : A sharp, medium-intensity peak characteristic of an aromatic nitrile. ~1500-1600 cm⁻¹ (C=C/C=N stretches) : Aromatic ring vibrations. ~700-900 cm⁻¹ (C-Cl stretches) : Strong absorptions corresponding to the carbon-chlorine bonds. | Vibrational frequencies correspond to the stretching and bending of specific bonds within the molecule. |

| Mass Spec (EI) | M⁺ at m/z 240, 242, 244, 246 due to the isotopic pattern of four chlorine atoms. The most abundant peak in the molecular ion cluster will depend on the statistical distribution of ³⁵Cl and ³⁷Cl isotopes. | The mass spectrometer separates ions based on their mass-to-charge ratio, and the presence of multiple chlorine atoms gives a characteristic isotopic cluster. |

Applications in Drug Development and Agrochemicals

The true value of a building block like this compound lies in its potential for creating novel, high-value molecules. Its structural motifs are prevalent in both pharmaceuticals and agrochemicals.

The Role of the Polychlorinated Pyridine Core

The tetrachloropyridine scaffold is a well-established pharmacophore and toxophore. The chlorine atoms serve several purposes:

-

Modulating Lipophilicity: Halogen atoms increase the lipophilicity of a molecule, which can enhance its ability to cross biological membranes.

-

Blocking Metabolism: Chlorine atoms can be strategically placed to block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug candidate.

-

Providing Synthetic Handles: As discussed, the chlorine atoms are leaving groups for SₙAr reactions, allowing for the introduction of a wide array of functional groups to explore the structure-activity relationship (SAR) of a lead compound. For instance, replacing specific chlorines with amines, alkoxides, or thiolates can dramatically alter the biological activity.

The herbicide Picloram (4-amino-3,5,6-trichloropicolinic acid) is a prominent example of a biologically active polychlorinated pyridine, highlighting the importance of this scaffold in agrochemical development.[8]

The Versatility of the Nitrile Group

The nitrile group is far more than a simple synthetic handle; it is a recognized "pharmacophore" in its own right. Medicinal chemists utilize the nitrile group for several strategic reasons:

-

Hydrogen Bond Acceptor: The nitrogen atom of the nitrile is a potent hydrogen bond acceptor, allowing it to form key interactions with biological targets like enzymes and receptors.

-

Metabolic Stability: The nitrile group is generally robust and resistant to metabolic degradation.

-

Bioisostere: It can act as a bioisostere for other functional groups, such as a carbonyl group or a hydroxyl group, helping to fine-tune the steric and electronic properties of a molecule to improve its binding affinity and pharmacokinetic profile.

Safety and Handling

As a highly chlorinated and reactive organic compound, this compound must be handled with appropriate care.

-

General Handling: Use only in a well-ventilated chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or butyl rubber recommended), and a lab coat.

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

-

Inhalation: Move to fresh air.

-

Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound represents a synthetically valuable, yet underexplored, building block for chemical innovation. Its combination of a highly activated pyridine core and a versatile nitrile handle provides a powerful platform for generating diverse molecular libraries. While the lack of extensive published data necessitates a predictive approach to its properties and reactivity, the principles outlined in this guide, drawn from analogous systems, provide a solid foundation for its application in drug discovery, agrochemical synthesis, and materials science. As researchers continue to seek novel scaffolds for complex targets, the strategic use of such highly functionalized intermediates will undoubtedly play a crucial role in advancing the frontiers of chemical synthesis.

References

-

Chapyshev, S. V. (2005). Synthesis of Highly Substituted Pyridines Through Nucleophilic Substitution of Tetrachloro-3-cyanopyridine. ResearchGate. Retrieved from [Link]

-

SpectraBase. (n.d.). Tetrachloro-3-cyanopyridine. Retrieved from [Link]

- Katritzky, A. R., et al. (2005).

- Kaur, N., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2827-2864.

- Google Patents. (1995). Production of 2,3,5,6-tetrachloropyridine.

- Baseline Scenario Ranking Results. (n.d.).

- Alternative Scenario 2 Ranking Results. (n.d.).

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). 2,3,5,6-Tetrachloropyridine: Your Essential Intermediate for Agrochemicals and Pharmaceuticals. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]

- Kaur, N., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18, 2827–2864.

-

Gable, K. (n.d.). 13C NMR Chemical Shifts. Oregon State University. Retrieved from [Link]

- Galli, C., & Gentili, P. (2002). Sandmeyer reactions. Part 6. A mechanistic investigation into the reduction and ligand transfer steps of Sandmeyer cyanation. Journal of the Chemical Society, Perkin Transactions 2, (6), 1126-1134.

- BenchChem. (n.d.). 2,3,5,6-Tetrachloropyridine: A Key Intermediate for Herbicide Synthesis and Advanced Chemical Applications. Retrieved from a relevant chemical supplier website.

-

Wikipedia. (n.d.). Phosphorus pentoxide. Retrieved from [Link]

-

Stewart, S. M. (2020, June 25). Nucleophilic Substitution with Amines [Video]. YouTube. Retrieved from [Link]

-

StackExchange. (2015, August 17). Mechanism of carboxylic acid and amide dehydration with phosphorus pentoxide. Chemistry Stack Exchange. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 4. researchgate.net [researchgate.net]

- 5. 2-Cyano-3,4,5,6-tetrachloropyridine | 17824-83-8 | FC146965 [biosynth.com]

- 6. Phosphorus pentoxide - Wikipedia [en.wikipedia.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. nbinno.com [nbinno.com]

3,4,5,6-Tetrachloropyridine-2-carbonitrile molecular weight

An In-Depth Technical Guide to 3,4,5,6-Tetrachloropyridine-2-carbonitrile

Introduction

This compound is a highly functionalized heterocyclic compound of significant interest to researchers in synthetic chemistry. As a polychlorinated pyridine derivative, it serves as a versatile building block for the synthesis of complex molecules. The strategic placement of four chlorine atoms and a nitrile group on the pyridine ring imparts unique reactivity, making it a valuable precursor in the development of novel agrochemicals and pharmaceuticals. The pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs[1], while the nitrile moiety is a key pharmacophore known for its metabolic stability and ability to participate in crucial binding interactions[2].

This guide provides a comprehensive technical overview of this compound, covering its fundamental properties, synthesis, reactivity, potential applications, and critical safety protocols. The information is tailored for researchers, scientists, and drug development professionals seeking to leverage this compound in their work.

Section 1: Core Physicochemical Properties and Molecular Structure

Accurate identification and understanding of a compound's physicochemical properties are foundational to its successful application in research and development. This compound is typically a solid at room temperature with low solubility in water but better solubility in some organic solvents[3].

Molecular Identity and Properties

The key identifying and physical properties of this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [4] |

| Synonyms | 2-Cyano-3,4,5,6-tetrachloropyridine, 3,4,5,6-Tetrachloropicolinonitrile | [3][5] |

| CAS Number | 17824-83-8 | [6][7] |

| Molecular Formula | C₆Cl₄N₂ | [6][8] |

| Molecular Weight | 241.89 g/mol | [6][7][8] |

| Appearance | Solid | [3] |

| Melting Point | 148-150 °C | [6][7] |

| Boiling Point | 297.4 ± 35.0 °C (Predicted) | [6][7] |

| Solubility | Low in water; Soluble in some organic solvents | [3] |

Molecular Structure Diagram

The structure of this compound is characterized by a pyridine ring where all four carbon-bound hydrogen atoms have been substituted by chlorine. A carbonitrile (-C≡N) group is present at the 2-position, adjacent to the ring nitrogen.

Caption: Molecular Structure of this compound.

Section 2: Synthesis and Chemical Reactivity

The synthetic utility of this compound stems from its specific chemical reactivity, which is dominated by the electron-deficient nature of the pyridine ring and the versatility of the nitrile functional group.

Representative Synthetic Approach

While specific, peer-reviewed synthetic procedures for this compound are not widely published, a plausible route can be conceptualized based on established reactions for related compounds. A known process for producing 2,3,5,6-tetrachloropyridine involves the reaction of trichloroacetyl chloride with acrylonitrile[9]. This suggests a pathway where a highly chlorinated precursor undergoes cyclization with a nitrile-containing reactant.

The workflow below illustrates a conceptual synthetic pathway. The choice of a copper (I) chloride catalyst is based on its documented use in similar cyclization reactions to form pyridine rings[9].

Caption: Conceptual workflow for the synthesis of tetrachloropyridine derivatives.

Core Chemical Reactivity

-

Nucleophilic Aromatic Substitution (SNAAr): The four electron-withdrawing chlorine atoms and the ring nitrogen make the pyridine core highly electrophilic. This facilitates SNAAr reactions where one or more chlorine atoms can be displaced by nucleophiles (e.g., amines, alkoxides, thiols). This reactivity is crucial for building molecular complexity and is a key strategy in drug discovery.

-

Nitrile Group Transformations: The carbonitrile group is a versatile functional handle. It can be:

This dual reactivity makes the molecule a powerful intermediate for creating diverse libraries of compounds for screening in drug and agrochemical development programs.

Section 3: Applications in Research and Development

The unique structure of this compound positions it as a valuable scaffold for creating high-value downstream products.

Agrochemical Synthesis

The chlorinated pyridine core is a common feature in many herbicides and pesticides. The close structural relationship of this compound to 3,4,5,6-tetrachloropyridine-2-carboxylic acid—a precursor to the systemic herbicide picloram—highlights its potential in the agrochemical industry[10][11]. Researchers can utilize the nitrile as a synthetic handle to develop new herbicidal or fungicidal agents by introducing different functional groups through substitution reactions.

Drug Discovery and Medicinal Chemistry

In drug development, the pyridine ring is a bioisostere for a phenyl ring but offers advantages such as improved solubility and metabolic profiles[1]. The nitrile group can act as a hydrogen bond acceptor or a bioisostere for a carbonyl group, contributing to target binding affinity[2].

The molecule can serve as a starting point for developing inhibitors or modulators of various biological targets. For instance, substituted pyridines are found in drugs for cancer, HIV, and hypertension[1].

Sources

- 1. dovepress.com [dovepress.com]

- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | Properties, Uses, Safety Data & Supplier China [nj-finechem.com]

- 4. CID 141345304 | C12Cl8N4 | CID 141345304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemicalbook.com [chemicalbook.com]

- 6. This compound CAS#: 17824-83-8 [m.chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. This compound - Amerigo Scientific [amerigoscientific.com]

- 9. US4327216A - Process for producing 2,3,5,6-tetrachloropyridine and 3,5,6-trichloropyridin-2-ol - Google Patents [patents.google.com]

- 10. 3,4,5,6-Tetrachloropyridine-2-carboxylic acid | 10469-09-7 | Benchchem [benchchem.com]

- 11. CN104649965A - Preparation method of 3,4,5,6-tetrachloropyridine-2-carboxylic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of 3,4,5,6-Tetrachloropyridine-2-carbonitrile

This guide provides a comprehensive overview of the solubility characteristics of 3,4,5,6-tetrachloropyridine-2-carbonitrile, a pivotal compound for researchers, scientists, and professionals in drug development. In the absence of extensive published quantitative solubility data, this document focuses on the theoretical underpinnings of its solubility and provides a detailed, field-proven experimental protocol for its precise determination.

Introduction to this compound

This compound, also known as 2-Cyano-3,4,5,6-tetrachloropyridine, is a highly chlorinated pyridine derivative. Its rigid, aromatic structure, coupled with the electron-withdrawing nature of the four chlorine atoms and the nitrile group, imparts unique chemical properties that make it a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Understanding its solubility is paramount for its effective use in reaction chemistry, purification, formulation, and biological assays.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is essential for predicting its solubility behavior. Key properties of this compound are summarized below.

| Property | Value | Source(s) |

| Chemical Formula | C₆Cl₄N₂ | [1] |

| Molecular Weight | 241.89 g/mol | [1] |

| Appearance | Typically a solid | [2] |

| Melting Point | 148-150 °C | [1][3] |

| Boiling Point (Predicted) | 297.4 ± 35.0 °C | [1][3] |

| Density (Predicted) | 1.75 ± 0.1 g/cm³ | [1] |

| Water Solubility | Low solubility | [2] |

| Organic Solvent Solubility | Soluble in some organic solvents | [2] |

Theoretical Solubility Considerations: A "Like Dissolves Like" Perspective

The principle of "like dissolves like" is a cornerstone of solubility prediction.[4] It posits that substances with similar polarities are more likely to be soluble in one another. The structure of this compound offers several clues to its expected solubility:

-

Polarity: The molecule possesses a nitrile group (-C≡N), which is polar. However, the symmetrical arrangement of the four highly electronegative chlorine atoms on the pyridine ring may reduce the overall molecular dipole moment. The replacement of a carboxylic acid group with a nitrile group is known to reduce polarity and alter solubility.[5]

-

Hydrogen Bonding: The nitrogen atom in the pyridine ring and the nitrile group can act as hydrogen bond acceptors. However, the molecule lacks hydrogen bond donors.

-

van der Waals Forces: The large, planar aromatic ring and the numerous chlorine atoms contribute to significant van der Waals forces.

Based on these structural features, we can infer the following solubility trends:

-

Nonpolar Solvents (e.g., Hexane, Toluene): Due to the significant nonpolar surface area of the chlorinated aromatic ring, moderate solubility in these solvents is anticipated, driven by London dispersion forces.

-

Polar Aprotic Solvents (e.g., Acetone, Dichloromethane, Ethyl Acetate, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents can engage in dipole-dipole interactions with the nitrile group and the pyridine ring. Therefore, this compound is expected to exhibit good solubility in these solvents. DMSO, in particular, is a powerful solvent for a wide array of organic compounds.[5]

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The lack of hydrogen bond donating capabilities and the large hydrophobic surface area suggest that solubility will be limited in these solvents. While some interaction with the nitrogen atoms is possible, it is unlikely to overcome the energy required to disrupt the strong hydrogen bonding network of the solvent.[2]

Experimental Determination of Solubility: A Validated Protocol

Given the absence of published quantitative data, an experimental approach is necessary. The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid in a liquid.[3][6][7] This is followed by gravimetric analysis to quantify the amount of dissolved solute.[2][8]

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Methodology

Materials and Equipment:

-

This compound (solute)

-

Selected solvent(s) of high purity

-

Analytical balance (± 0.1 mg accuracy)

-

Glass flasks or vials with screw caps or ground glass stoppers

-

Orbital shaker or magnetic stirrer with temperature control

-

Constant temperature incubator or water bath

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed glass evaporating dishes or watch glasses

-

Drying oven

-

Desiccator

Protocol:

-

Preparation of the Saturated Solution: a. Add an excess amount of this compound to a flask containing a known volume (e.g., 10 mL) of the chosen solvent. An excess is confirmed by the presence of undissolved solid material at the end of the experiment. b. Seal the flask tightly to prevent solvent evaporation. c. Place the flask in an orbital shaker or on a magnetic stirrer within a temperature-controlled environment (e.g., 25 °C). d. Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours).[6] Periodically check to ensure undissolved solid remains.

-

Phase Separation: a. After equilibration, cease agitation and allow the undissolved solid to settle for at least 24 hours at the same constant temperature. b. Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe. c. Attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry evaporating dish. This step is crucial to remove any undissolved microcrystals.

-

Gravimetric Quantification: a. Immediately weigh the evaporating dish containing the filtered saturated solution to determine the mass of the solution. b. Place the evaporating dish in a drying oven at a temperature well below the boiling point of the solvent and the melting point of the solute to gently evaporate the solvent. A vacuum oven is ideal for this purpose. c. Once all the solvent has evaporated, transfer the dish to a desiccator to cool to room temperature. d. Weigh the evaporating dish containing the dried solute residue. e. Repeat the drying and weighing steps until a constant mass is achieved, ensuring all solvent has been removed.[8]

-

Data Analysis and Calculation:

-

Mass of the saturated solution (m_solution): (Mass of dish + solution) - (Mass of empty dish)

-

Mass of the dissolved solute (m_solute): (Mass of dish + residue) - (Mass of empty dish)

-

Mass of the solvent (m_solvent): m_solution - m_solute

-

Solubility (in g/100 g of solvent): (m_solute / m_solvent) * 100

-

To express solubility in g/L, the density of the solvent at the experimental temperature is required.

-

Safety and Handling of Chlorinated Pyridines

Chlorinated pyridine compounds require careful handling due to their potential toxicity. While specific data for this compound is limited, guidelines for structurally similar compounds such as 2,3,5,6-tetrachloropyridine should be followed.[6][9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[9]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[9]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition. Keep the container tightly closed.[2]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[9]

-

First Aid: In case of contact with skin or eyes, rinse immediately and thoroughly with water. If swallowed, seek immediate medical attention.[6][9]

Conclusion

References

- Nanjing Finechem Holding Co.,Limited. This compound.

-

Adeeba Qureshi, Dr. Jigar Vyas, Dr. UM Upadhyay. Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. [Link]

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube.

-

ChemBK. 3,4,5,6-Tetrachloro-2-Pyridinecarbonitrile. [Link]

-

Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. ACS Publications. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Scribd. Solubility Measurement Techniques. [Link]

-

Khan Academy. Solubility of organic compounds. [Link]

-

Toxicology Excellence for Risk Assessment (TERA). WORKPLACE ENVIRONMENTAL EXPOSURE LEVEL. [Link]

-

Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

Sources

- 1. Gravimetric Analysis [wiredchemist.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 4. bioassaysys.com [bioassaysys.com]

- 5. ptacts.uspto.gov [ptacts.uspto.gov]

- 6. enamine.net [enamine.net]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. pharmacyjournal.info [pharmacyjournal.info]

A Technical Guide to the Spectroscopic Characterization of 2-Cyano-3,4,5,6-tetrachloropyridine

This guide provides an in-depth analysis of the spectroscopic data for 2-cyano-3,4,5,6-tetrachloropyridine (C₆Cl₄N₂), a key intermediate in various synthetic pathways. The following sections detail the expected and observed data from mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) spectroscopy. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural elucidation of this compound.

Introduction

2-Cyano-3,4,5,6-tetrachloropyridine, with the CAS Number 17824-83-8, is a highly functionalized pyridine derivative.[1] Its structure, featuring a nitrile group and four chlorine atoms on the pyridine ring, makes it a valuable building block in medicinal chemistry and materials science. Accurate spectroscopic characterization is paramount to confirm its identity and purity, ensuring the reliability of subsequent reactions and the integrity of final products. This guide synthesizes available data with established spectroscopic principles to provide a comprehensive analytical overview.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For 2-cyano-3,4,5,6-tetrachloropyridine, the analysis is particularly informative due to the presence of multiple chlorine atoms.

Molecular Ion and Isotopic Pattern

The calculated molecular weight of 2-cyano-3,4,5,6-tetrachloropyridine (C₆Cl₄N₂) is 241.89 g/mol .[1] However, the mass spectrum will not show a single peak at this mass. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). The presence of four chlorine atoms results in a characteristic isotopic cluster for the molecular ion [M]⁺. The most intense peak in this cluster will correspond to the species containing the most abundant isotopes. The relative intensities of the [M], [M+2], [M+4], [M+6], and [M+8] peaks can be predicted based on the binomial expansion of (a+b)⁴, where 'a' and 'b' are the relative abundances of the two chlorine isotopes. This pattern is a definitive signature for a tetrachlorinated compound.

| Ion | Expected m/z (using ³⁵Cl and ³⁷Cl) | Contributing Isotopes | Predicted Relative Intensity |

| [M]⁺ | 242 | C₆(³⁵Cl)₄N₂ | High |

| [M+2]⁺ | 244 | C₆(³⁵Cl)₃(³⁷Cl)₁N₂ | Very High |

| [M+4]⁺ | 246 | C₆(³⁵Cl)₂(³⁷Cl)₂N₂ | Medium |

| [M+6]⁺ | 248 | C₆(³⁵Cl)₁(³⁷Cl)₃N₂ | Low |

| [M+8]⁺ | 250 | C₆(³⁷Cl)₄N₂ | Very Low |

Fragmentation Pathway

The fragmentation of 2-cyano-3,4,5,6-tetrachloropyridine under electron ionization (EI) is expected to proceed through characteristic losses of chlorine atoms and the cyano group. A plausible fragmentation pathway is outlined below.

Caption: Predicted Mass Spectrometry Fragmentation Pathway.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of 2-cyano-3,4,5,6-tetrachloropyridine in a suitable volatile solvent, such as methanol or acetonitrile.

-

Instrumentation: Utilize a mass spectrometer equipped with an electron ionization (EI) source.

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum over a mass range of m/z 50-350.

-

Observe the characteristic isotopic cluster of the molecular ion and the major fragment ions.

-

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-cyano-3,4,5,6-tetrachloropyridine is expected to be dominated by vibrations associated with the nitrile group and the chlorinated pyridine ring.

Key Vibrational Modes

-

C≡N Stretch: The most characteristic absorption will be the stretching vibration of the nitrile group (C≡N). This typically appears as a sharp, intense peak in the region of 2240-2220 cm⁻¹. The IR spectra of other cyanopyridine compounds, such as 2-pyridinecarbonitrile, show a strong band in this region.[2][3]

-

C-Cl Stretches: The multiple C-Cl bonds will give rise to strong absorptions in the fingerprint region, typically below 800 cm⁻¹.

-

Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the aromatic ring are expected in the 1600-1400 cm⁻¹ region. However, the high degree of chlorination may shift these bands and reduce their intensity.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Cyano (C≡N) | Stretch | 2240 - 2220 | Strong, Sharp |

| Pyridine Ring (C=C, C=N) | Stretch | 1600 - 1400 | Medium to Weak |

| Carbon-Chlorine (C-Cl) | Stretch | < 800 | Strong |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

ATR: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

The resulting spectrum should be baseline-corrected and the peaks labeled.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton skeleton of a molecule.

¹H NMR Spectroscopy

Due to the absence of any hydrogen atoms in the structure of 2-cyano-3,4,5,6-tetrachloropyridine, the ¹H NMR spectrum is expected to show no signals . The presence of any peaks would indicate the presence of proton-containing impurities.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to show six distinct signals, corresponding to the six carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the nitrogen atom and the four chlorine atoms. While a fully assigned experimental spectrum is not publicly available, a spectrum for a "Tetrachloro-3-cyanopyridine" is noted in the SpectraBase database, which can serve as a reference.[4] Based on data for similar chlorinated pyridines and the known effects of substituents, the following chemical shifts can be predicted:

-

Cyano Carbon (C≡N): This carbon typically appears in the range of 115-125 ppm.

-

Pyridine Ring Carbons: The five carbons of the pyridine ring will be significantly deshielded due to the attached chlorine atoms and the ring nitrogen. Their chemical shifts are expected to be in the aromatic region, likely between 120 and 150 ppm. The exact positions will depend on the relative positions of the chlorine atoms and the nitrile group.

Caption: Predicted ¹³C NMR Chemical Shift Regions.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum to confirm the absence of proton signals.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

Conclusion

The spectroscopic characterization of 2-cyano-3,4,5,6-tetrachloropyridine relies on a combined interpretation of MS, IR, and NMR data. The mass spectrum provides definitive evidence of the molecular formula through its unique isotopic pattern. The IR spectrum confirms the presence of the key nitrile functional group. Finally, the ¹³C NMR spectrum, in conjunction with the absence of signals in the ¹H NMR spectrum, elucidates the carbon skeleton of the molecule. This comprehensive approach ensures the unambiguous identification and quality assessment of this important chemical intermediate.

References

-

SpectraBase. (n.d.). Tetrachloro-3-cyanopyridine. Retrieved from [Link]

-

PubChem. (n.d.). 2,3,5,6-Tetrachloropyridine. Retrieved from [Link]

-

PubChem. (n.d.). Pyridine-2-carbonitrile. Retrieved from [Link]

-

NIST. (n.d.). 2-Pyridinecarbonitrile. Retrieved from [Link]

-

RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 3,4,5,6-Tetrachloropyridine-2-carboxylic acid. Retrieved from [Link]

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3,4,5,6-Tetrachloropyridine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Molecule and Its Associated Risks

3,4,5,6-Tetrachloropyridine-2-carbonitrile is a highly functionalized heterocyclic compound that serves as a critical building block in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its structure, characterized by a pyridine ring heavily substituted with chlorine atoms and a nitrile group, imparts significant reactivity, making it a valuable intermediate for nucleophilic substitution and cross-coupling reactions.[1] However, this same reactivity profile necessitates a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols.

This guide provides an in-depth, experience-driven framework for the safe handling, storage, and disposal of this compound. Moving beyond a simple recitation of procedural steps, we will delve into the chemical principles that underpin these safety measures, empowering researchers to not only follow protocols but also to understand the critical importance of each action in mitigating risk.

Section 1: Hazard Identification and Risk Assessment

A thorough understanding of the inherent hazards of this compound is the cornerstone of a robust safety plan. The primary hazards associated with this compound are its toxicity, and potential for skin, eye, and respiratory irritation.[2][3]

1.1 Toxicological Profile

1.2 Irritant Properties

The compound is a known skin and eye irritant.[2][3] Direct contact with the skin can cause redness and irritation.[2] More severe is the risk of serious eye irritation upon contact.[2] Furthermore, inhalation of the dust or vapor may cause respiratory irritation.[2][3]

1.3 Chemical Reactivity and Stability

Under normal laboratory conditions, this compound is a stable solid.[4] However, its stability can be compromised by exposure to incompatible materials, such as strong oxidizing agents, which could lead to vigorous reactions.[5] It is also advisable to protect the compound from moisture, as this could potentially lead to degradation or unwanted reactions.[4]

Quantitative Safety Data Summary

| Property | Value | Source(s) |

| Chemical Formula | C₆Cl₄N₂ | [6][7] |

| Molecular Weight | 241.89 g/mol | [6][7] |

| Appearance | Off-white to light yellow solid | [4][8] |

| Melting Point | 148-150 °C | [6][7] |

| Boiling Point | 297.4 ± 35.0 °C (Predicted) | [6][7] |

| Solubility in Water | Low | [4] |

| GHS Hazard Statements | H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [2][3] |

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate personal protective equipment, is essential when working with this compound.

2.1 Primary Engineering Controls: The Chemical Fume Hood

All manipulations of this compound, including weighing, transferring, and setting up reactions, must be conducted within a certified and properly functioning chemical fume hood.[9] This is the most critical engineering control for preventing the inhalation of dust or vapors.[10] The fume hood's constant airflow serves to contain and exhaust any airborne contaminants, providing a primary barrier of protection.

2.2 Personal Protective Equipment (PPE): Your Last Line of Defense

While engineering controls are paramount, a comprehensive PPE ensemble is mandatory to protect against accidental skin and eye contact.

-

Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are required at all times. Standard safety glasses do not offer sufficient protection from splashes or airborne particulates.[9]

-

Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn.[9] It is crucial to inspect gloves for any signs of degradation or perforation before each use and to change them frequently, especially if contamination is suspected.

-

Body Protection: A flame-retardant laboratory coat should be worn and kept fully buttoned to protect against accidental spills.[9]

-

Respiratory Protection: In situations where the potential for aerosolization is high and engineering controls may not be sufficient, a NIOSH-approved respirator may be necessary. The selection of the appropriate respirator should be based on a formal risk assessment conducted by your institution's Environmental Health and Safety (EHS) department.

Section 3: Standard Operating Procedures for Safe Handling

Adherence to well-defined standard operating procedures (SOPs) is critical for minimizing the risk of exposure and ensuring reproducible, safe experimental outcomes.

3.1 Receiving and Storage

Upon receipt, the container of this compound should be inspected for any damage. The compound should be stored in a cool, dry, and well-ventilated area, away from heat sources and incompatible substances like strong oxidizing agents.[4][5] The storage container must be kept tightly closed to prevent exposure to moisture and air.[4]

3.2 Weighing and Transfer

-

Preparation: Before weighing, ensure the chemical fume hood is operational and the work area is decontaminated. Assemble all necessary equipment, including a tared weigh boat or vial, spatula, and waste container.

-

Execution: Carefully transfer the solid from its primary container to the weigh boat using a clean spatula. Avoid any actions that could generate dust. If any material is spilled, it should be immediately cleaned up following the spill response protocol outlined in Section 4.

-

Post-Transfer: Once the desired amount is weighed, securely close the primary container and decontaminate the spatula and any other reusable equipment.

3.3 Experimental Setup and Execution

When setting up reactions involving this compound, all glassware should be inspected for cracks or defects. Reactions should be conducted in a reaction vessel that is appropriate for the scale and nature of the reaction. If heating is required, a controlled heating source such as a heating mantle or oil bath should be used.

Workflow for Safe Handling of this compound

Caption: A simplified decision tree for the proper segregation and disposal of waste.

Conclusion: A Culture of Safety

The safe and effective use of this compound in a research and development setting is predicated on a foundational understanding of its chemical properties and potential hazards. By integrating the principles and protocols outlined in this guide into your daily laboratory practices, you can foster a culture of safety that protects not only yourself and your colleagues but also the integrity of your scientific work. Always consult your institution's specific safety guidelines and do not hesitate to seek guidance from your EHS department.

References

- This compound - Methylamine Supplier. (n.d.). Nanjing Finechem Holding Co.,Limited.

- This compound - ChemicalBook. (n.d.). ChemicalBook.

- Essential Guide to the Safe Disposal of 3-Chlorofuro[2,3-b]pyridine - Benchchem. (n.d.). BenchChem.

- This compound - Safety Data Sheet - ChemicalBook. (2025, July 19). ChemicalBook.

- 3,4,5,6-Tetrachloro-2-Pyridinecarbonitrile - ChemBK. (2024, April 9). ChemBK.

- chemical label this compound. (n.d.).

- 3,4,5,6-Tetrachloropyridine-2-carboxylic acid - Benchchem. (n.d.). BenchChem.

- 3,4,5,6-Tetrachloropyridine-2-carboxylic acid - NET. (2016, August 12). SynQuest Laboratories, Inc.

- This compound | 17824-83-8 - ChemicalBook. (2025, September 25). ChemicalBook.

- Fisher Scientific Chemicals, Inc. - SAFETY DATA SHEET. (2024, March 30). Fisher Scientific.

- 12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. (2024, October 1). Post Apple Scientific.

- This compound | 17824-83-8 - ChemicalBook. (n.d.). ChemicalBook.

- PRODUCTION, IMPORT, USE, AND DISPOSAL. (n.d.). Agency for Toxic Substances and Disease Registry.

Sources

- 1. 3,4,5,6-Tetrachloropyridine-2-carboxylic acid | 10469-09-7 | Benchchem [benchchem.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. chemical-label.com [chemical-label.com]

- 4. This compound | Properties, Uses, Safety Data & Supplier China [nj-finechem.com]

- 5. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 6. This compound CAS#: 17824-83-8 [m.chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. This compound | 17824-83-8 [amp.chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

A Comprehensive Technical Guide to the Stability and Storage of 2-Cyano-3,4,5,6-tetrachloropyridine

Executive Summary

This technical guide provides an in-depth analysis of the stability and optimal storage conditions for 2-Cyano-3,4,5,6-tetrachloropyridine (CAS No. 17824-83-8). As a highly functionalized and reactive intermediate crucial in pharmaceutical and agrochemical synthesis, understanding its stability profile is paramount for ensuring its chemical integrity, experimental reproducibility, and shelf-life. This document synthesizes information from safety data sheets, chemical databases, and analogous compound studies to provide field-proven recommendations. We will explore the compound's intrinsic reactivity, potential degradation pathways, and present validated protocols for storage, handling, and stability assessment.

Introduction: Chemical & Physical Profile

2-Cyano-3,4,5,6-tetrachloropyridine is a solid crystalline compound belonging to the chlorinated pyridine family. Its utility as a synthetic building block stems from the electron-deficient nature of the pyridine ring, which is further activated by four chlorine atoms, making it susceptible to a variety of chemical transformations.

Chemical Identity

-

IUPAC Name: 3,4,5,6-Tetrachloropyridine-2-carbonitrile

-

CAS Number: 17824-83-8[1]

-

Molecular Formula: C₆Cl₄N₂[1]

-

Molecular Weight: 241.89 g/mol [1]

-

Structure: (A representative image would be placed here in a full whitepaper)

Physicochemical Properties

The physical characteristics of a compound are the first indicators of its handling and storage requirements.

| Property | Value | Source |

| Molecular Weight | 241.89 g/mol | Biosynth[1] |

| Appearance | White to off-white crystalline solid | General knowledge |

| Melting Point | Not explicitly found for this isomer, but related tetrachloropyridines melt around 90°C. | Lookchem (for 2,3,5,6-isomer)[2] |

| Solubility | Expected to be soluble in various organic solvents. | Lookchem (for 2,3,5,6-isomer)[2] |

Core Reactivity: The Electron-Deficient Pyridine Ring

The defining feature governing the stability of 2-Cyano-3,4,5,6-tetrachloropyridine is its chemical reactivity. The four electron-withdrawing chlorine atoms and the nitrogen heteroatom pull electron density from the pyridine ring. This makes the ring highly susceptible to nucleophilic substitution reactions, a property exploited in organic synthesis but also a primary pathway for potential degradation[3]. The nitrile (cyano) group is also a site of potential reactivity, particularly hydrolysis.

Factors Influencing Chemical Stability

The long-term integrity of 2-Cyano-3,4,5,6-tetrachloropyridine is contingent on controlling its exposure to environmental and chemical stressors.

Intrinsic Reactivity & Incompatibilities

The compound's inherent reactivity dictates its incompatibility with certain chemical classes.

-

Nucleophiles: Due to the electron-deficient ring, strong and even weak nucleophiles can initiate degradation. This includes water (moisture), alcohols, and amines.

-

Strong Oxidizing Agents: Materials like peroxides or permanganates should be avoided as they can react with the compound[4][5].

-

Strong Acids and Bases: These can catalyze the hydrolysis of the nitrile group to either a carboxamide or a carboxylic acid, altering the molecule's identity and purity[5][6].

Environmental Stressors

-

3.2.1 Thermal Stress: While stable at ambient temperatures, elevated temperatures can provide the activation energy needed for degradation reactions, especially in the presence of trace impurities or moisture. Keeping the material cool minimizes this risk[7].

-

3.2.2 Hydrolytic Stability (Moisture/Humidity): This is a critical factor. The compound must be protected from moisture. Atmospheric humidity can lead to slow hydrolysis of the nitrile group or potential nucleophilic attack on the ring over time. Therefore, storage in a tightly sealed container in a dry environment is essential[7][8].

-

3.2.3 Photostability: Pyridine-containing compounds can be sensitive to light[6]. UV radiation can induce degradation. Storing the material in a shaded area or an opaque container is a necessary precaution to prevent photodegradation.

Predicted Degradation Pathways

While specific degradation studies for this molecule are not publicly available, its structure allows for the prediction of two primary degradation pathways based on fundamental chemical principles and data from analogous compounds.

-

Pathway A: Nitrile Group Hydrolysis: Under acidic or basic conditions, the cyano group (-C≡N) can hydrolyze. The first step typically yields a primary amide (-CONH₂), which upon further hydrolysis produces a carboxylic acid (-COOH), resulting in the formation of 3,4,5,6-Tetrachloropyridine-2-carboxylic acid[6][9].

-

Pathway B: Nucleophilic Aromatic Substitution: A chlorine atom on the pyridine ring can be displaced by a nucleophile. The most common nucleophile in a storage context is water (from humidity), which would lead to the formation of a chlorohydroxypyridine derivative.

Caption: Potential degradation pathways for 2-Cyano-3,4,5,6-tetrachloropyridine.

Recommended Storage & Handling Protocols

Based on the compound's reactivity and sensitivity to environmental factors, the following protocols are recommended to maximize shelf-life and maintain purity.

Optimal Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 10°C - 25°C; Store in a cool area. | Minimizes thermal degradation and reaction rates[1][7]. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) if possible. | Prevents contact with atmospheric moisture and oxygen[2][4]. |

| Container | Tightly closed, opaque, or amber glass container. | Prevents moisture ingress and protects from light[7]. |

| Location | Dry, cool, and well-ventilated place. | Ensures a stable environment and prevents accumulation of harmful vapors[7][8]. |

| Segregation | Store away from strong oxidizing agents, acids, bases, and moisture[4][5][7]. | Prevents accidental contact with incompatible materials. |

| Security | Store locked up. | Due to its toxicity, access should be controlled[5]. |

Safe Handling Procedures for Maintaining Integrity

-

Inert Handling: Whenever possible, handle the material in a glove box or under a stream of inert gas to minimize exposure to air and humidity.

-

Dispensing: Use clean, dry spatulas and weighing vessels. Promptly and securely reseal the container immediately after dispensing.

-

Avoid Contamination: Do not return unused material to the original container.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, to prevent personal exposure and cross-contamination[10]. Handle in a chemical fume hood to avoid inhalation of dust.

Experimental Workflow: Stability Assessment

To empirically validate the stability of a specific batch or to establish re-test dates, a forced degradation study is the industry-standard approach. This involves subjecting the compound to accelerated stress conditions.

Objective

To identify conditions that lead to the degradation of 2-Cyano-3,4,5,6-tetrachloropyridine and to develop a stability-indicating analytical method.

Caption: Workflow for a forced degradation stability study.

Step-by-Step Protocol for Forced Degradation

-

Reference Standard Preparation: Prepare an unstressed control solution of 2-Cyano-3,4,5,6-tetrachloropyridine in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Sample Preparation: Aliquot the stock solution into separate, appropriately labeled vials for each stress condition.

-

Application of Stress:

-

Acid Hydrolysis: Add an equal volume of 0.1 M HCl.

-

Base Hydrolysis: Add an equal volume of 0.1 M NaOH.

-

Thermal Stress: Place a vial of the stock solution in an oven at 60°C.

-

Photolytic Stress: Expose a vial of the stock solution to a photostability chamber with controlled light exposure (e.g., ICH Q1B guidelines).

-

-

Time Point Sampling: At specified intervals (e.g., 0, 2, 6, 12, 24 hours), take an aliquot from each stress condition. Neutralize the acid and base samples if necessary.

-

Analysis: Dilute all samples to the same final concentration and analyze immediately using a validated, stability-indicating HPLC method.

Analytical Methodology (Example)

A reverse-phase HPLC method with UV detection is typically suitable for monitoring the purity of aromatic compounds.

| Parameter | Example Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Gradient of Water and Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Data Interpretation: Compare the chromatograms of the stressed samples to the unstressed control. A loss in the peak area of the parent compound and the appearance of new peaks indicate degradation. Peak tracking and mass spectrometry (LC-MS) can be used to identify the degradation products.

Conclusion

The chemical integrity of 2-Cyano-3,4,5,6-tetrachloropyridine is best preserved through meticulous control of its storage environment. The primary risks to its stability are moisture, light, and contact with incompatible materials such as strong acids, bases, and oxidizing agents. By adhering to the recommended protocols of storing the compound in a tightly-sealed, opaque container in a cool, dry, and well-ventilated area, researchers can ensure the material's purity and reliability for its intended applications in drug development and chemical synthesis.

References

-

PubChem. (n.d.). 2,3,5,6-Tetrachloropyridine. Retrieved from [Link]

-

LookChem. (n.d.). Cas 2402-79-1, 2,3,5,6-Tetrachloropyridine. Retrieved from [Link]

-

Toxicology Excellence for Risk Assessment (TERA). (n.d.). WORKPLACE ENVIRONMENTAL EXPOSURE LEVEL - 2,3,5,6-Tetrachloropyridine. Retrieved from [Link]

-

European Patent Office. (n.d.). Process for preparing 2,3,5,6-tetrachloropyridine and pentachloropyridine. Retrieved from [Link]

-

PubChem. (n.d.). 2,3,4,6-Tetrachloropyridine. Retrieved from [Link]

-

Baumann, M., & Krake, M. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. ACS Omega. Retrieved from [Link]

-

Xu, G., et al. (2012). Biodegradation of chlorpyrifos and its hydrolysis product 3,5,6-trichloro-2-pyridinol by a new fungal strain Cladosporium cladosporioides Hu-01. PLoS One. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 2,3,4,6-Tetrachloropyridine. Retrieved from [Link]

-

Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of pyridines in the environment. Critical Reviews in Environmental Control. Retrieved from [Link]

-

PubChem. (n.d.). 3,4,5,6-Tetrachloropyridine-2-carboxylic acid. Retrieved from [Link]

-

Khan, A., et al. (2012). Analytical Properties of Pyridine-2,4,6-tricarboxylic Acid: Determination of Iron in Food Samples and Quantification of Tetracycline. Asian Journal of Chemistry. Retrieved from [Link]

-

Reddy, G. O., et al. (2011). Synthesis and characterization of process related impurities of an anti-tuberculosis drug-Prothionamide. Der Pharma Chemica. Retrieved from [Link]

Sources

- 1. 2-Cyano-3,4,5,6-tetrachloropyridine | 17824-83-8 | FC146965 [biosynth.com]

- 2. Cas 2402-79-1,2,3,5,6-Tetrachloropyridine | lookchem [lookchem.com]

- 3. 3,4,5,6-Tetrachloropyridine-2-carboxylic acid | 10469-09-7 | Benchchem [benchchem.com]

- 4. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. benchchem.com [benchchem.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. echemi.com [echemi.com]

Topic: Reactivity of the Nitrile Group in Tetrachloropyridines

An In-Depth Technical Guide for Researchers

Abstract

Tetrachloropyridine scaffolds are foundational building blocks in the synthesis of high-value agrochemicals and pharmaceuticals.[1][2] The introduction of a nitrile moiety, particularly in the C4 position (tetrachloroisonicotinonitrile), creates a molecule with dual reactive centers: the electrophilic nitrile carbon and the electron-deficient aromatic ring. This guide provides a comprehensive exploration of the nitrile group's reactivity within this heavily chlorinated heterocyclic system. We will dissect the underlying electronic factors that govern its transformations and provide field-proven protocols for its key reactions, including hydrolysis, reduction, and additions of organometallic reagents. Furthermore, we will analyze the competitive reactivity between the nitrile group and the pyridine ring, offering insights into selectively targeting the desired functional group.

The Electronic Landscape: Why the Nitrile on This Ring is Different

The reactivity of a nitrile group (

The pyridine ring is already an electron-deficient system due to the electronegative nitrogen atom. The addition of four strongly electron-withdrawing chlorine atoms via the inductive effect further depletes the ring of electron density. This profound electron sink effect extends to the attached nitrile group, making its carbon atom exceptionally electrophilic and thus highly susceptible to nucleophilic attack.

Key Transformations of the Nitrile Group

The enhanced electrophilicity of the nitrile on the tetrachloropyridine ring allows for a range of classical nitrile transformations to proceed, often under conditions that must be carefully controlled to avoid side reactions with the ring itself.

Hydrolysis: Accessing Amides and Carboxylic Acids

One of the most fundamental reactions of nitriles is their hydrolysis to either an amide or a carboxylic acid.[6] This can be achieved under both acidic and basic conditions, proceeding through an amide intermediate.[7][8] Given the stability of the tetrachloropyridine ring to acid and moderate base, this provides a reliable route to valuable derivatives.

-

Acid-Catalyzed Hydrolysis: Protonation of the nitrile nitrogen activates the carbon towards attack by a weak nucleophile like water.[7][9]

-

Base-Catalyzed Hydrolysis: A strong nucleophile, such as a hydroxide ion, directly attacks the electrophilic nitrile carbon.[9] Vigorous conditions (e.g., prolonged heating) will drive the reaction past the intermediate amide stage to the carboxylate salt.[8][9]

This protocol describes the complete hydrolysis of 2,3,5,6-tetrachloroisonicotinonitrile to its corresponding carboxylic acid.

A. Materials:

-

2,3,5,6-Tetrachloroisonicotinonitrile

-

Sodium Hydroxide (NaOH)

-

Deionized Water

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (for recrystallization)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Standard glassware for filtration and work-up

B. Procedure:

-

In a 250 mL round-bottom flask, dissolve 10.0 g of 2,3,5,6-tetrachloroisonicotinonitrile in 100 mL of a 10% (w/v) aqueous sodium hydroxide solution.

-

Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.

-

Causality Check: Refluxing is necessary to overcome the activation energy for the hydrolysis of the intermediate amide. The reaction progress can be monitored by the cessation of ammonia gas evolution (test with moist pH paper at the top of the condenser).

-

Maintain reflux for 4-6 hours until the reaction is complete (as determined by TLC or LC-MS analysis of an acidified aliquot).

-

Cool the reaction mixture to room temperature, then further cool in an ice bath.

-

Slowly acidify the solution to pH 1-2 by the dropwise addition of concentrated HCl. A white precipitate of tetrachloroisonicotinic acid will form.

-

Trustworthiness Check: The precipitation upon acidification is a key validation step, confirming the formation of the water-insoluble carboxylic acid from its soluble sodium salt.

-

Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water to remove residual salts.

-

Dry the crude product in a vacuum oven. For higher purity, recrystallize from aqueous ethanol.

Reduction: Synthesis of Primary Amines

The reduction of the nitrile group provides a direct route to primary amines, which are versatile intermediates. Strong hydride reagents, such as lithium aluminum hydride (LiAlH₄), are effective for this transformation.[4][6] The reaction involves two successive nucleophilic additions of a hydride ion.[6]

Causality Behind Experimental Choice: LiAlH₄ is a potent, unselective reducing agent. The reaction must be performed under strictly anhydrous conditions, as LiAlH₄ reacts violently with water. The choice of an ethereal solvent like THF or diethyl ether is crucial. Care must be taken as the highly reactive hydride could potentially react with the chloro-substituents on the pyridine ring, although the nitrile is typically more reactive towards this reagent.

Addition of Organometallic Reagents: A Pathway to Ketones

Grignard and organolithium reagents readily attack the electrophilic nitrile carbon.[5][7] This addition forms an intermediate imine salt, which upon aqueous workup, hydrolyzes to a ketone.[4][6] This two-step sequence is a powerful method for carbon-carbon bond formation.

Trustworthiness of Protocol: A critical aspect of this reaction is the stoichiometry. Only one equivalent of the organometallic reagent adds to the nitrile.[7] The resulting imine anion is stable enough to prevent a second addition. The subsequent hydrolysis step is essential and confirms the initial successful addition to the nitrile.

| Reaction Type | Reagents | Product | Typical Yield | Reference |

| Hydrolysis | NaOH (aq), then HCl | Carboxylic Acid | >90% | [7][9] |

| Reduction | 1) LiAlH₄ in THF 2) H₂O | Primary Amine | 70-85% | [4][6] |

| Grignard Add. | 1) RMgBr in Et₂O 2) H₃O⁺ | Ketone | 60-80% | [4][7] |

Competitive Reactivity: Nitrile Addition vs. Nucleophilic Aromatic Substitution (SNAr)

A senior scientist must consider not just the target reaction, but potential side reactions. The tetrachloropyridine ring is highly activated towards Nucleophilic Aromatic Substitution (SNAr), where a nucleophile displaces one of the chloride atoms.[10][11][12] This creates a scenario of competitive reactivity.

The outcome is often dictated by the nature of the nucleophile and the reaction conditions:

-

Hard vs. Soft Nucleophiles: "Hard" nucleophiles (high charge density, e.g., H⁻, Grignard reagents) tend to favor attack at the "harder" electrophilic nitrile carbon. "Softer" nucleophiles (e.g., thiols, amines) often prefer SNAr at the C2 or C6 positions of the pyridine ring.[11][12]

-

Temperature: SNAr reactions on the ring typically have a higher activation energy than nitrile additions. Therefore, running reactions at lower temperatures often favors selective attack at the nitrile.

By understanding these principles, a researcher can rationally design experimental conditions to favor the desired transformation, demonstrating a mastery of the substrate's complex reactivity profile.

Conclusion

The nitrile group on a tetrachloropyridine ring is a highly activated and synthetically versatile functional group. Its enhanced electrophilicity, a direct consequence of the powerful electron-withdrawing nature of the chlorinated heterocyclic core, allows for efficient hydrolysis, reduction, and organometallic additions. The key to successful synthesis lies in understanding the delicate balance between these transformations and the competing Nucleophilic Aromatic Substitution on the ring. By carefully selecting reagents and controlling reaction conditions, researchers can selectively harness the reactivity of the nitrile to build complex molecular architectures for applications in drug development and modern agriculture.

References

- Preparation method of 2,3,5,6-tetrachloropyridine.

- Chemistry of Nitriles | Organic Chemistry Class Notes. Fiveable.

- Reactivity of Nitriles. Chemistry LibreTexts.

- Reactions of Nitriles. Chemistry Steps.

- nucleophilic arom

- US4327216A - Process for producing 2,3,5,6-tetrachloropyridine and 3,5,6-trichloropyridin-2-ol.

- 20.7: Chemistry of Nitriles. LibreTexts.

- 20.7 Chemistry of Nitriles. OpenStax.

- Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains. MDPI.

- Comparative Cross-Reactivity of 2,3,5,6-Tetrachloropyridine-4-thiol: A Guide for Researchers. Benchchem.

- Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube.

- Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed.

- 2,3,5,6-Tetrachloropyridine | C5HCl4N | CID 16990. PubChem.

- Hydrolysis of Nitriles. YouTube.

Sources